N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C17H17N5O2S2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide is 387.08236715 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationships
Research on benzothiazole derivatives has explored their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to improve metabolic stability, which is crucial for therapeutic efficacy. One investigation focused on substituting the benzothiazole ring with various 6,5-heterocycles to reduce metabolic deacetylation, enhancing the compound's stability and potential therapeutic applications (Stec et al., 2011).
Antitumor Activity
Another significant area of research is the antitumor activity of benzothiazole derivatives. Studies have synthesized new derivatives bearing different heterocyclic rings to assess their potential against various cancer cell lines. This research highlights the anticancer properties of specific compounds, demonstrating considerable activity against certain cancer types (Yurttaş et al., 2015).
Anti-inflammatory and Kinase Inhibition
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties and kinase inhibition. The design and synthesis of novel compounds targeting p38α MAP kinase present promising in vitro and in vivo anti-inflammatory activities. These derivatives offer potential therapeutic benefits for inflammatory diseases, supported by molecular docking studies to predict binding modes (Tariq et al., 2018).
Antibacterial Applications
The development of new antibacterial agents is another critical application of benzothiazole derivatives. Research into novel compounds has shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting these derivatives could address the need for new antimicrobials (Bhoi et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazole derivatives have also been explored for their potential in photovoltaic applications and ligand-protein interactions. Studies on bioactive benzothiazolinone acetamide analogs have evaluated their photovoltaic efficiency and non-linear optical (NLO) activity, alongside molecular docking to understand binding interactions with specific proteins. This research underscores the versatility of benzothiazole derivatives in both energy-related applications and as probes for biological studies (Mary et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c23-15(19-17-18-12-3-1-2-4-13(12)26-17)11-22-16(24)6-5-14(20-22)21-7-9-25-10-8-21/h1-6H,7-11H2,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEELZSCCLFOQDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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